

# Preliminary Studies on Budesonide for Eosinophilic Esophagitis: A Technical Guide

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#### Introduction

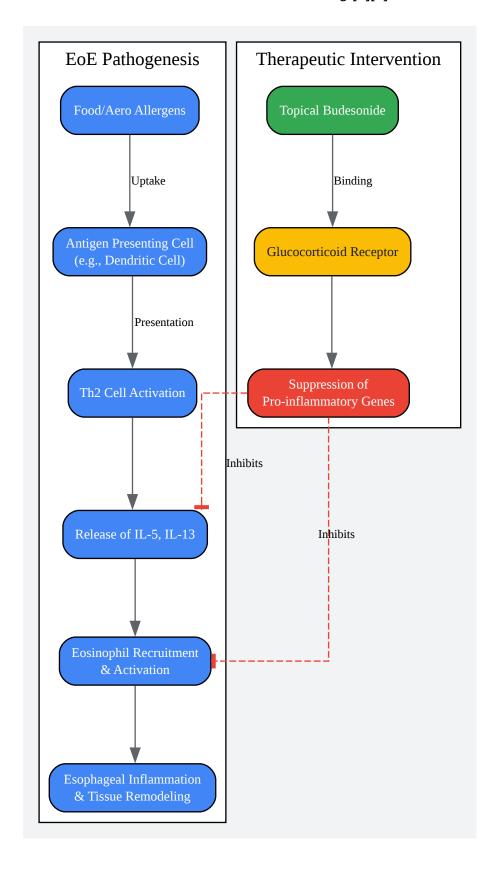
Eosinophilic Esophagitis (EoE) is a chronic, immune-mediated inflammatory disease of the esophagus, characterized clinically by symptoms of esophageal dysfunction and histologically by an eosinophil-predominant inflammation. The pathogenesis is understood to be driven by allergic responses to food and aeroallergens, which trigger a Th2-type inflammatory cascade. Topical corticosteroids, particularly budesonide, have emerged as a first-line treatment following the failure of proton pump inhibitors (PPIs).[1] These steroids act locally on the esophageal mucosa to reduce inflammation and associated symptoms.[2] This guide provides a detailed overview of the preliminary studies on various formulations of budesonide for the treatment of EoE, focusing on quantitative efficacy data, experimental methodologies, and the underlying mechanisms of action.

### **Mechanism of Action**

Budesonide is a glucocorticoid that exerts potent anti-inflammatory effects. In EoE, its mechanism is primarily based on the suppression of the local inflammatory cascade. Ingested allergens are presented by antigen-presenting cells (like dendritic cells) to T-helper cells, leading to a Th2-polarized immune response. This response is characterized by the release of key cytokines, including Interleukin-13 (IL-13), which are critical for eosinophil recruitment, activation, and survival in the esophageal tissue. Budesonide acts by binding to glucocorticoid receptors within inflammatory cells, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes. This results in a significant reduction of esophageal



eosinophils, mast cells, T-cells, and pro-inflammatory cytokines, leading to the restoration of epithelial barrier function and a decrease in tissue remodeling.[3][4]





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**Caption:** Simplified signaling pathway of EoE and the inhibitory action of budesonide.

### **Data from Clinical Studies**

Numerous studies have evaluated the efficacy of different budesonide formulations. The primary endpoints in these trials typically include histological remission (a reduction in peak eosinophil counts) and improvement in clinical symptoms, such as dysphagia (difficulty swallowing).

# Table 1: Efficacy of Budesonide Oral Suspension (BOS) / Oral Viscous Budesonide (OVB)

This formulation is typically prepared by mixing budesonide from a respule with a viscous agent to increase its contact time with the esophageal mucosa.



Study / Trial	Patient Populatio n	Dosage	Duration	Key Histologi c Outcome s	Key Symptom atic Outcome s	Citation(s
Phase 3 RCT (Hirano et al.)	318 Adolescent s & Adults (11-55 yrs)	2.0 mg BOS twice daily	12 weeks	53% achieved histologic response (≤6 eos/hpf) vs. 1% for placebo.	53% achieved ≥30% reduction in Dysphagia Symptom Questionna ire (DSQ) score vs. 39% for placebo.	[5][6][7]
Pediatric RCT (Dohil et al.)	24 Children (3-16 yrs)	1-2 mg OVB daily	3 months	achieved response (<6 eos/hpf) vs. 0% for placebo. Mean peak eos count fell from 66.7 to 4.8/hpf.	Significant improveme nt in symptom scores (p=0.0007)	[8]
Pediatric Pilot Study	36 Children	2-4 mg PVB daily	12 weeks	Macroscopi c remission in 88.9%. Median peak eos count decreased	Significant improveme nt in mean symptom scores (p<0.01).	[9][10]



				from 42.2 to 2.9/hpf.		
Retrospecti ve Cohort	48 Adults	Mean 2.4 mg daily	Mean 17 months	Median peak eos count decreased from 55 to 20/hpf; 42% achieved <15 eos/hpf.	81% global symptom response; dysphagia decreased from 95% to 32% of patients.	[11][12]

eos/hpf: eosinophils per high-power field; PVB: pre-prepared oral viscous budesonide suspension.

# **Table 2: Efficacy of Budesonide Orodispersible Tablets** (BOT)

This formulation is an effervescent tablet that dissolves in the mouth to be swallowed, designed specifically for esophageal targeting.



Study / Trial	Patient Population	Dosage	Duration	Key Histologic & Clinical Outcomes	Citation(s)
EOS-1 Phase III Trial	88 Adult EoE Patients	1 mg BOT twice daily	6 weeks	57.6% achieved clinico- histological remission vs. 0% for placebo.	-
EOS-1 Extension	Adult EoE Patients	1 mg BOT twice daily	Additional 6 weeks	After 12 weeks total active therapy, 85% achieved clinico- histological remission.	-
EOS-4 Trial	Adults with EoE	2 mg once daily vs. 1 mg twice daily	6 weeks	Primary goal is to assess non-inferiority in achieving histological remission.	Monitoring changes in dysphagia and odynophagia.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a representative protocol based on a pivotal Phase 3 trial for Budesonide Oral Suspension (BOS).

# Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial of BOS



- Objective: To evaluate the efficacy and safety of BOS 2.0 mg twice daily compared with placebo in adolescents and adults with EoE over a 12-week period.[6]
- Study Population:
  - Inclusion Criteria: Patients aged 11–55 years with a confirmed diagnosis of EoE (≥15 eosinophils/hpf from at least two esophageal levels). Patients were required to have active symptoms of dysphagia on at least 4 days in any 2 consecutive weeks during screening.
     All participants must have failed to respond to at least 6 weeks of high-dose PPI therapy.
     [5][6]
  - Sample Size: 318 patients were randomized in a 2:1 ratio to receive either BOS (n=213) or placebo (n=105).[7]
- Intervention:
  - Active Group: Budesonide oral suspension (BOS) at a dose of 2.0 mg (10 mL at a concentration of 0.2 mg/mL) administered twice daily.[6]
  - Control Group: Matched placebo administered twice daily.[6]
  - Administration: Patients were instructed not to eat or drink for 30 minutes following administration to maximize mucosal contact time.[5]
- Endpoints:
  - Co-Primary Efficacy Endpoints:
    - Histologic Response: Proportion of patients achieving a peak eosinophil count of ≤6 eos/hpf across all available esophageal levels at week 12.[5][6]
    - Symptomatic Response: Proportion of patients with at least a 30% reduction from baseline in the Dysphagia Symptom Questionnaire (DSQ) score at week 12.[5][6]
  - Secondary Endpoints: Absolute change in DSQ score, change in the EoE Endoscopic Reference Score (EREFS), and proportion of patients achieving deeper levels of histologic response (e.g., ≤1 eos/hpf).[7][13]



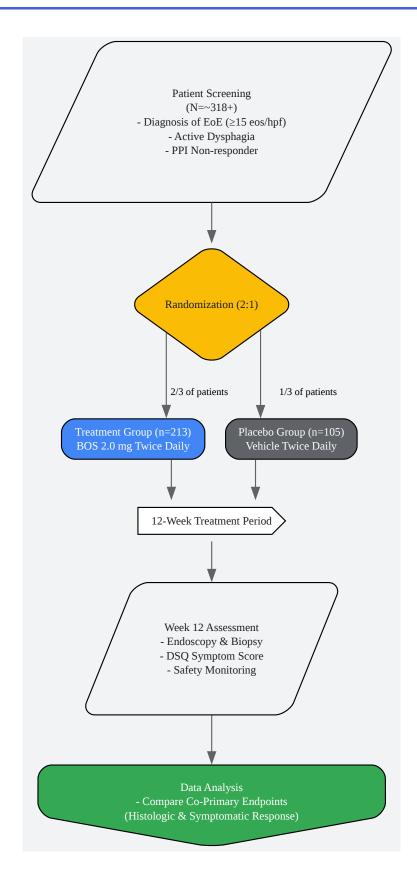




#### Assessments:

- Upper gastrointestinal endoscopy with esophageal biopsies performed at baseline and at the end of the 12-week treatment period.
- Symptom scores (DSQ) were collected throughout the study.
- Safety assessments included monitoring for adverse events, with a particular focus on esophageal candidiasis.





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**Caption:** Workflow for a typical Phase 3 randomized controlled trial of budesonide in EoE.



## Safety and Tolerability

Across multiple studies, topical budesonide is generally well-tolerated. The most frequently reported treatment-emergent adverse event is localized esophageal or oropharyngeal candidiasis (thrush), which is typically mild to moderate in severity and manageable with antifungal therapy.[5][11] Systemic side effects are minimal due to the drug's high first-pass metabolism in the liver, which limits systemic bioavailability. Studies have generally not found significant differences in morning cortisol levels between treatment and placebo groups, suggesting a low risk of adrenal suppression with standard doses.[9]

## Conclusion

Preliminary studies, including multiple randomized controlled trials and meta-analyses, provide robust evidence for the efficacy and safety of topical budesonide in inducing both histologic and clinical remission in patients with eosinophilic esophagitis.[1][14] Formulations specifically designed to increase esophageal contact time, such as oral viscous suspensions and orodispersible tablets, have demonstrated high rates of effectiveness.[5][15] These findings have established budesonide as a cornerstone of pharmacologic therapy for EoE and have paved the way for the first FDA-approved medication for the disease. Future research will continue to optimize dosing strategies, evaluate long-term maintenance therapy, and explore its role in preventing disease complications such as esophageal strictures.

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## Foundational & Exploratory





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